molecular formula C11H10ClN3S B1491627 2-chloro-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrimidine CAS No. 1248611-72-4

2-chloro-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrimidine

Cat. No. B1491627
CAS RN: 1248611-72-4
M. Wt: 251.74 g/mol
InChI Key: XKTYBORCPVXKPX-UHFFFAOYSA-N
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Description

“2-chloro-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrimidine” is a chemical compound that belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .


Molecular Structure Analysis

The molecular structure of “2-chloro-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrimidine” is characterized by a benzene ring linked to a pyridine ring through a CC or CN bond .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-chloro-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrimidine” include a density of 1.3±0.1 g/cm3, a boiling point of 409.5±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . The compound also has an enthalpy of vaporization of 66.2±3.0 kJ/mol and a flash point of 201.5±28.7 °C .

Scientific Research Applications

Pharmaceutical Research: Antifibrotic Agents

This compound has been explored for its potential in the development of antifibrotic drugs. Pyrimidine derivatives, including those with a thieno[3,2-c]pyridinyl moiety, have shown promising biological activities. They are studied for their efficacy in inhibiting the expression of collagen and hydroxyproline in cell culture mediums, indicating potential as novel antifibrotic drugs .

Organic Synthesis: Building Blocks for Heterocyclic Compounds

In organic chemistry, this compound serves as a versatile synthon for the synthesis of various heterocyclic compounds. These synthesized heterocycles are crucial in medicinal chemistry due to their wide range of pharmacological activities .

Material Science: Fluorescent Dyes

2-Chloropyrimidine derivatives have been used in the synthesis of fluorescent dyes. These dyes have applications in biosensors for protein assays, highlighting the role of such compounds in developing new materials for biological detection and imaging .

Chemical Biology: Enzyme Inhibition

The pyrimidine moiety is a key structure in enzyme inhibitors. Research into compounds like 2-chloro-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrimidine can lead to the discovery of new inhibitors that can regulate enzyme activity, which is vital in understanding and treating various diseases .

Drug Design: Cardiovascular Therapeutics

Thieno[3,2-c]pyridinyl derivatives are structurally similar to clopidogrel, a well-known antiplatelet drug. This similarity suggests that they could be designed and optimized to create new therapeutics for cardiovascular diseases, leveraging their potential to reduce cardiovascular outcomes .

Analytical Chemistry: Chromatography Standards

Compounds like 2-chloro-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrimidine can be used as standards in chromatographic analysis due to their unique chemical properties. This application is essential for the qualitative and quantitative analysis of complex mixtures in various research fields .

Neuropharmacology: CNS Active Compounds

The structural complexity of thieno[3,2-c]pyridinyl derivatives makes them candidates for central nervous system (CNS) active compounds. They are studied for their potential effects on neurotransmitter systems, which could lead to new treatments for neurological disorders .

Agricultural Chemistry: Pesticide Development

Research into pyrimidine derivatives also extends to agricultural applications, where they are investigated for their use in developing new pesticides. Their chemical structure can be optimized to target specific pests, contributing to more efficient and environmentally friendly pest control solutions .

properties

IUPAC Name

5-(2-chloropyrimidin-4-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3S/c12-11-13-4-1-10(14-11)15-5-2-9-8(7-15)3-6-16-9/h1,3-4,6H,2,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKTYBORCPVXKPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC=C2)C3=NC(=NC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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